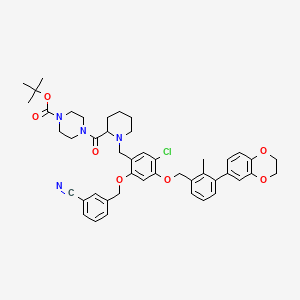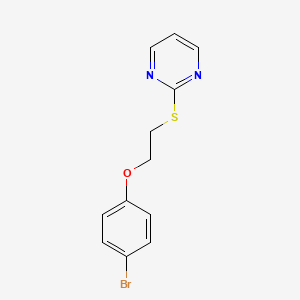
n-Allyl-5-bromo-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Allyl-5-bromo-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 5-position, a hydroxyl group at the 2-position, and an allyl group attached to the nitrogen atom of the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator and light or heat to achieve selective bromination at the 5-position . The resulting 5-bromo-2-hydroxybenzamide can then be reacted with allyl bromide in the presence of a base such as potassium carbonate to form n-Allyl-5-bromo-2-hydroxybenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
n-Allyl-5-bromo-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or the compound can be reduced to modify its functional groups.
Addition Reactions: The allyl group can participate in addition reactions, such as hydroboration-oxidation.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for selective bromination.
Allyl Bromide: Used for introducing the allyl group.
Potassium Carbonate: Used as a base in substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Such as 5-bromo-2-hydroxybenzaldehyde.
Reduction Products: Such as 5-bromo-2-hydroxybenzylamine.
Applications De Recherche Scientifique
n-Allyl-5-bromo-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-Allyl-5-bromo-2-hydroxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and hydroxyl groups can influence its binding affinity and specificity. The allyl group may also play a role in its reactivity and interaction with biological molecules.
Propriétés
Formule moléculaire |
C10H10BrNO2 |
|---|---|
Poids moléculaire |
256.10 g/mol |
Nom IUPAC |
5-bromo-2-hydroxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H10BrNO2/c1-2-5-12-10(14)8-6-7(11)3-4-9(8)13/h2-4,6,13H,1,5H2,(H,12,14) |
Clé InChI |
HGJCILCORZAJDP-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)C1=C(C=CC(=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B14910626.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B14910629.png)


![n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14910638.png)


![N'-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14910661.png)



